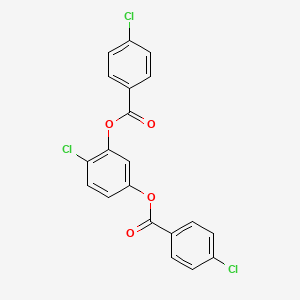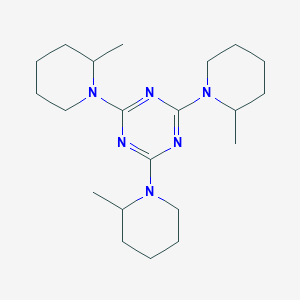![molecular formula C22H15N3O4S B11097101 4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11097101.png)
4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological and medicinal properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities
Vorbereitungsmethoden
The synthesis of 4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID involves multiple steps and specific reaction conditions. One common synthetic route involves the reaction of hydrazonoyl halides with thiosemicarbazide derivatives in the presence of ethanol and triethylamine . The reaction typically proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, which can lead to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID can be compared to other thiazole derivatives, such as 1,3,4-thiadiazole and pyrano[2,3-d]thiazole derivatives . While these compounds share some structural similarities, they differ in their specific functional groups and biological activities. The unique structure of 4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID allows it to exhibit distinct properties and applications, making it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C22H15N3O4S |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
4-[5-[(E)-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15N3O4S/c26-20-19(30-22(24-20)25-23-13-14-4-2-1-3-5-14)12-17-10-11-18(29-17)15-6-8-16(9-7-15)21(27)28/h1-13H,(H,27,28)(H,24,25,26)/b19-12+,23-13+ |
InChI-Schlüssel |
QKDLDXCVFZGPJM-CGQBXHPFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/S2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Oxopyrrolidin-1-yl)ethyl]phosphinate](/img/structure/B11097021.png)
![4-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11097029.png)
![N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11097036.png)
![1-[2-(4-Tert-butylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11097047.png)

![(2E,5Z)-3-Cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11097063.png)

![2-(Benzoyloxy)-4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate](/img/structure/B11097077.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-N-(propan-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11097087.png)
![(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11097088.png)
![N-[(2Z)-3-benzyl-4-[4-(heptafluoropropyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-(difluoromethoxy)aniline](/img/structure/B11097090.png)
![ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11097095.png)
![Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11097098.png)
![4,6,12,14-tetramethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11097106.png)
